N,N'-Bis(3-carboxypropyl) dithiooxamide
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Overview
Description
N,N’-Bis(3-carboxypropyl)ethanebisthioamide is an organosulfur compound with the molecular formula C10H16N2O4S2 and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes two carboxypropyl groups attached to an ethanebisthioamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-carboxypropyl)ethanebisthioamide typically involves the reaction of dithiooxamide with 3-bromopropionic acid under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-Bis(3-carboxypropyl)ethanebisthioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(3-carboxypropyl)ethanebisthioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The carboxypropyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Bis(3-carboxypropyl)ethanebisthioamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N’-Bis(3-carboxypropyl)ethanebisthioamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Dithiooxamide: A related compound with similar sulfur-containing functional groups.
N,N’-Bis(2-hydroxyethyl)ethanebisthioamide: Another derivative with hydroxyethyl groups instead of carboxypropyl groups.
Uniqueness
N,N’-Bis(3-carboxypropyl)ethanebisthioamide is unique due to its carboxypropyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
N,N'-Bis(3-carboxypropyl) dithiooxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on its synthesis, biological activity, mechanisms of action, and potential applications.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including the modified Willgerodt-Kindler reaction. This approach allows for the introduction of carboxypropyl groups, enhancing the compound's solubility and biological interactions. The structural formula can be represented as follows:
This configuration is essential for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, highlighting its antioxidant, anticancer, and antimicrobial properties.
Antioxidant Activity
The compound exhibits notable antioxidant activity. In a study assessing various dithiooxamide derivatives, it was found that this compound demonstrated a significant ability to scavenge DPPH radicals, with an IC50 value indicating its potency compared to standard antioxidants such as N-acetylcysteine .
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 56.26 ± 3.18 | Antioxidant (DPPH scavenging) |
N-acetylcysteine | 105.9 ± 1.1 | Standard reference |
Anticancer Activity
In vitro studies have shown that this compound has potential anticancer properties. It was tested against PC-3 prostate cancer cell lines, where it exhibited a moderate cytotoxic effect. The IC50 value for this compound was reported to be greater than 30 μM, indicating that while it has some efficacy, it may not be as potent as other established anticancer agents .
Compound | IC50 (μM) | Cell Line |
---|---|---|
This compound | >30 | PC-3 (Prostate cancer) |
Doxorubicin | 0.912 ± 0.12 | Standard reference |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound showed promising results against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve the chelation of metal ions and the modulation of oxidative stress pathways. Its ability to scavenge free radicals contributes significantly to its antioxidant properties, while its structural similarity to other bioactive compounds suggests potential interactions with cellular signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antioxidant Efficacy : A study demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents.
- Cancer Cell Line Studies : Research involving PC-3 cells revealed that treatment with this compound led to apoptosis in a subset of cells, suggesting potential for further development in cancer therapies.
- Microbial Inhibition : The compound was tested against common bacterial pathogens, showing significant inhibition rates that warrant further investigation into its use as an antimicrobial agent.
Properties
CAS No. |
63904-88-1 |
---|---|
Molecular Formula |
C10H16N2O4S2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[[2-(3-carboxypropylamino)-2-sulfanylideneethanethioyl]amino]butanoic acid |
InChI |
InChI=1S/C10H16N2O4S2/c13-7(14)3-1-5-11-9(17)10(18)12-6-2-4-8(15)16/h1-6H2,(H,11,17)(H,12,18)(H,13,14)(H,15,16) |
InChI Key |
CCQRMRYGYNHBCP-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CNC(=S)C(=S)NCCCC(=O)O |
Origin of Product |
United States |
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